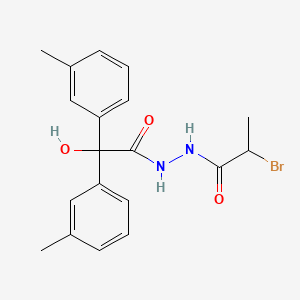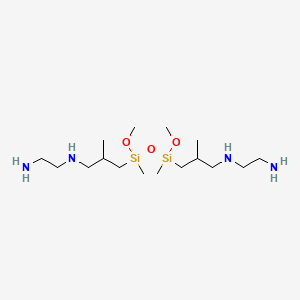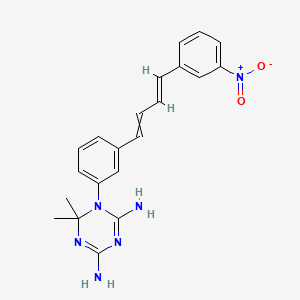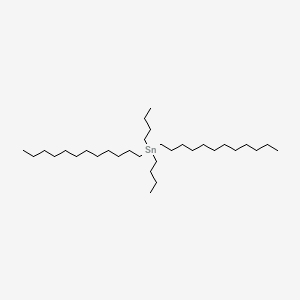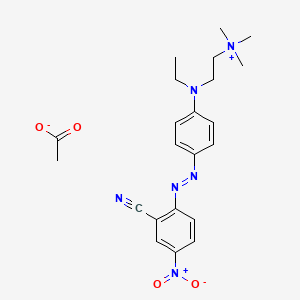
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31436 g/mol . This compound is characterized by the presence of an ethoxy group, a nitrophenyl sulfonyl group, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves several steps. One common method includes the reaction of ethynyldiphosphonic acid tetramethyl ester with diethyl 2-aroylaminomalonates . The reaction proceeds stereoselectively, forming the corresponding Z-2-aroylamino-2-[1,2-bis(dialkoxyphosphoryl)vinyl]malonates. This method highlights the importance of reaction conditions and the choice of reagents in achieving the desired product.
Analyse Chemischer Reaktionen
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by mimicking the transition state of the enzyme-substrate complex. This inhibition can lead to the disruption of biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-1-((2-nitrophenyl)sulfonyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
Phosphonylated 1,3-oxazoles: These compounds are synthesized using similar methods and have applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of research applications.
Eigenschaften
CAS-Nummer |
111711-70-7 |
|---|---|
Molekularformel |
C12H14N2O6S |
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
5-ethoxy-1-(2-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C12H14N2O6S/c1-2-20-12-8-7-11(15)13(12)21(18,19)10-6-4-3-5-9(10)14(16)17/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
KCGYHIXDIMDPEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


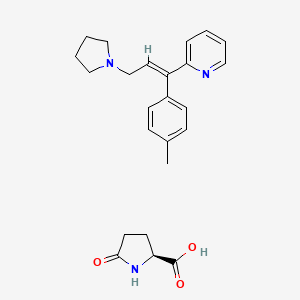
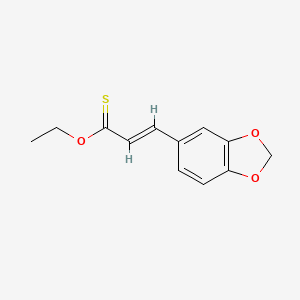
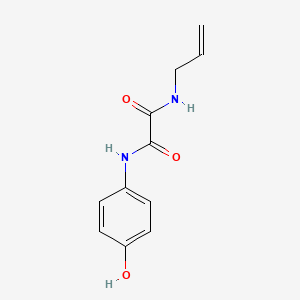
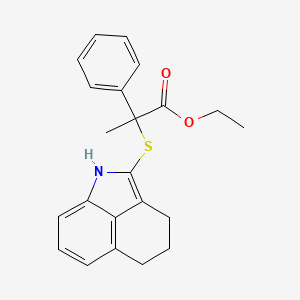
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)
